Cytotoxicity Comparison: Actinomycin D vs. Doxorubicin in Lung Cell Lines
Actinomycin D (ActD) demonstrates vastly superior cytotoxicity compared to doxorubicin across both normal bronchial epithelial (BEAS-2B) and lung carcinoma (A549, NCI-H1299) cell lines. In a controlled MTT assay following 48-h exposure, ActD IC50 values were 16.52 nM, 12.84 nM, and 26.64 nM for BEAS-2B, A549, and NCI-H1299 cells, respectively; corresponding doxorubicin IC50 values were 1091.00 nM, 941.60 nM, and 1546.33 nM [1]. This represents a 66- to 73-fold greater potency for ActD, establishing it as a substantially more potent agent in this comparative context. However, the modest selectivity window between normal and cancer cells underscores the need for careful dose titration in experimental design.
Doxorubicin IC50: 941–1546 nM
58–73 fold potency difference
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | BEAS-2B: 16.52 ± 1.03 nM; A549: 12.84 ± 0.72 nM; NCI-H1299: 26.64 ± 1.32 nM |
| Comparator Or Baseline | Doxorubicin: BEAS-2B: 1091.00 ± 11.01 nM; A549: 941.60 ± 15.37 nM; NCI-H1299: 1546.33 ± 41.09 nM |
| Quantified Difference | ActD is 66-fold (BEAS-2B), 73-fold (A549), and 58-fold (NCI-H1299) more potent than doxorubicin |
| Conditions | MTT assay, 48 h incubation, triplicate independent examinations (mean ± SD); Marine Drugs 2019, 17(10), 572 |
Why This Matters
For procurement of research-grade ActD, this 66‒73× potency advantage over doxorubicin means that lower concentrations achieve equivalent growth inhibition, reducing compound consumption and enabling transcription-inhibition studies in cell lines resistant to other intercalating agents.
- [1] Lee, D. S., et al. (2019). Cytotoxicity of actinomycins and doxorubicin on BEAS-2B, A549 and NCI-H1299 cells. Marine Drugs, 17(10), 572 (Table 1). View Source
